(4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S2 and its molecular weight is 464.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel compounds closely related to the queried chemical, such as thiazole derivatives, have been synthesized and characterized using various spectral methods. The structural optimization and interpretation of vibrational spectra were performed using density functional theory calculations, which helped understand various bonding features and harmonic vibrational wave numbers. These studies assist in analyzing structural changes due to electron withdrawing groups and provide insights into the thermodynamic stability and reactivity of the compounds (Shahana & Yardily, 2020).
Antibacterial Activity
- A series of compounds, including thiazolyl pyrazole and benzoxazole derivatives, were synthesized and screened for antibacterial activities. This study demonstrates the potential of such compounds, including those structurally similar to the queried chemical, in developing antibacterial agents (Landage, Thube, & Karale, 2019).
Antitumor Activity
- Research on (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone and related compounds has shown inhibitory effects on the growth of various cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer. These findings indicate the potential of compounds similar to the queried chemical in anticancer applications (Bhole & Bhusari, 2011).
Selective Estrogen Receptor Modulator (SERM) Development
- A study on the synthesis of a variant of the queried compound showed its potential as a novel SERM. The compound demonstrated increased potency in antagonizing estrogen in uterine tissue and human mammary cancer cells compared to other known SERMs (Palkowitz et al., 1997).
Corrosion Inhibition
- Certain derivatives of the queried chemical, like [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone, have been investigated for their corrosion inhibition properties on mild steel in acidic medium. These compounds demonstrated significant inhibition efficiency, suggesting their potential use as corrosion inhibitors (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action of thiazole derivatives in various ways .
Biochemical Analysis
Biochemical Properties
The (4-Isopropoxyphenyl)(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is known to interact with various enzymes and proteins. The thiazole ring in the compound is known to interact with a variety of biomolecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Cellular Effects
The compound can have diverse effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These interactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that thiazole-containing compounds can interact with various enzymes and cofactors
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2.ClH/c1-16(2)27-18-7-5-17(6-8-18)22(26)25-11-9-24(10-12-25)14-21-23-19(15-29-21)20-4-3-13-28-20;/h3-8,13,15-16H,9-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJILDTTVKVONJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.